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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug ENMD-2076 and the

established chemotherapeutic agent paclitaxel for the treatment of breast cancer. The

information is compiled from various preclinical and clinical studies to offer an objective

overview of their mechanisms of action, efficacy, and associated experimental protocols.

Executive Summary
ENMD-2076 is an orally bioavailable, multi-target kinase inhibitor with a distinct mechanism of

action that includes anti-angiogenic and anti-proliferative effects. It has shown notable activity

in preclinical models of triple-negative breast cancer (TNBC). Paclitaxel, a cornerstone of

breast cancer chemotherapy, is a microtubule stabilizer that induces mitotic arrest and

apoptosis. While direct head-to-head preclinical studies are limited, this guide synthesizes

available data to facilitate a comparative understanding.

Mechanism of Action
ENMD-2076: A Multi-Kinase Inhibitor

ENMD-2076 exerts its anti-cancer effects by targeting several key signaling pathways involved

in tumor growth and survival. Its primary targets include:

Aurora A Kinase: A key regulator of mitosis, its inhibition leads to defects in spindle formation

and cell cycle arrest.
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Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks

angiogenesis, the formation of new blood vessels that supply tumors with nutrients and

oxygen.

Fibroblast Growth Factor Receptors (FGFRs): Targeting FGFRs also contributes to the anti-

angiogenic effect.

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's mechanism of action is well-established. It binds to the β-subunit of tubulin, the

building block of microtubules. This binding stabilizes the microtubules, preventing their

dynamic assembly and disassembly, which is crucial for cell division. The stabilization of

microtubules leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent

induction of apoptosis.

Data Presentation
In Vitro Efficacy: Inhibition of Breast Cancer Cell Line
Proliferation
The following tables summarize the half-maximal inhibitory concentrations (IC50) of ENMD-

2076 and paclitaxel against various breast cancer cell lines as reported in different studies.

Disclaimer: The IC50 values presented below are from separate studies and may not be

directly comparable due to potential variations in experimental conditions, such as cell culture

media, drug exposure time, and assay methods.

Table 1: In Vitro Activity of ENMD-2076 Against Breast Cancer Cell Lines[1][2]
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Cell Line Breast Cancer Subtype IC50 (µM)

MDA-MB-468 Triple-Negative ~1.0

MDA-MB-231 Triple-Negative ~1.5

SUM-149 Triple-Negative ~0.5

HCC1937 Triple-Negative ~1.2

BT-549 Triple-Negative ~1.8

MCF-7 Luminal A (ER+) ~7.0

T-47D Luminal A (ER+) ~8.0

SK-BR-3 HER2+ ~9.0

Table 2: In Vitro Activity of Paclitaxel Against Breast Cancer Cell Lines[3][4]

Cell Line Breast Cancer Subtype IC50 (nM)

MCF-7 Luminal A (ER+) 7.5

MDA-MB-231 Triple-Negative 2.4 - 5.0

SK-BR-3 HER2+
Not specified in the provided

results

T-47D Luminal A (ER+)
Not specified in the provided

results

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft
Models
The following table summarizes the in vivo efficacy of ENMD-2076 in preclinical xenograft

models of triple-negative breast cancer. Similar detailed, directly comparable in vivo data for

paclitaxel in the same models was not available in the searched literature.

Table 3: In Vivo Antitumor Activity of ENMD-2076 in TNBC Xenografts[2][5]
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Xenograft Model Treatment Dosing Schedule
Tumor Growth
Inhibition (TGI)

MDA-MB-468
ENMD-2076 (100

mg/kg)
Oral, daily Statistically significant

MDA-MB-231
ENMD-2076 (100

mg/kg)
Oral, daily Statistically significant

CU_TNBC_002 (PDX)
ENMD-2076 (200

mg/kg)
Oral, daily 71.3%

CU_TNBC_005 (PDX)
ENMD-2076 (200

mg/kg)
Oral, daily 66.1%

Clinical Efficacy: Phase II Trial of ENMD-2076 in
Metastatic TNBC
A phase II clinical trial evaluated the efficacy and safety of single-agent ENMD-2076 in patients

with pre-treated, advanced, or metastatic triple-negative breast cancer[6].

Table 4: Clinical Activity of ENMD-2076 in Pre-treated Metastatic TNBC[6]

Endpoint Result

6-month Clinical Benefit Rate (CBR) 16.7%

4-month Clinical Benefit Rate (CBR) 27.8%

Partial Responses 2 patients

Common Adverse Events Hypertension, fatigue, diarrhea, nausea

Experimental Protocols
Cell Proliferation (Cytotoxicity) Assay
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50%

(IC50).
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Method: Sulforhodamine B (SRB) Assay (as described for ENMD-2076 studies)[2]

Cell Plating: Seed breast cancer cells in 96-well plates at a density of 5,000 cells per well

and allow them to attach overnight.

Drug Treatment: Treat the cells with a range of concentrations of ENMD-2076 or paclitaxel

for 72-96 hours.

Cell Fixation: Discard the culture medium and fix the cells with 10% trichloroacetic acid

(TCA) for 1 hour at 4°C.

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at

room temperature.

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye.

Solubilize the bound dye with 10 mM Tris base solution.

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control

cells and determine the IC50 values using non-linear regression analysis.

In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor activity of a compound in a mouse model.

Method: Orthotopic Breast Cancer Xenograft Model (as described for ENMD-2076 studies)[2]

[7]

Cell Preparation: Harvest breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) during the

logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and

Matrigel.

Tumor Implantation: Inject 2.5 x 10^6 cells in a volume of 100 µL into the mammary fat pad

of female athymic nude mice.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with

calipers twice weekly. Calculate tumor volume using the formula: (length × width²) × 0.52.
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Drug Administration: When tumors reach a pre-determined size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups. Administer ENMD-2076 (e.g., 100

mg/kg) or vehicle control orally once daily. For paclitaxel, administration is typically via

intraperitoneal or intravenous injection.

Efficacy Evaluation: Continue treatment for a specified period (e.g., 28 days). The primary

endpoint is tumor growth inhibition.

Pharmacodynamic Studies (Optional): At the end of the study, tumors can be excised for

analysis of biomarkers (e.g., immunohistochemistry for proliferation markers like Ki-67 or

apoptosis markers).

Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells after drug treatment.

Method: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

Cell Treatment: Treat breast cancer cells with the desired concentrations of ENMD-2076 or

paclitaxel for a specified time (e.g., 48 hours).

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-

buffered saline (PBS).

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the

cell suspension and incubate in the dark for 15 minutes at room temperature.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Annexin V-negative/PI-negative cells are viable.

Annexin V-positive/PI-negative cells are in early apoptosis.

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Analysis: Quantify the percentage of cells in each quadrant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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